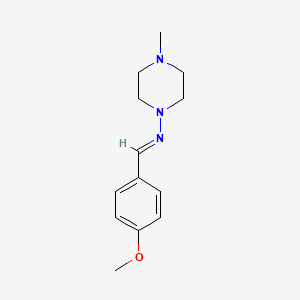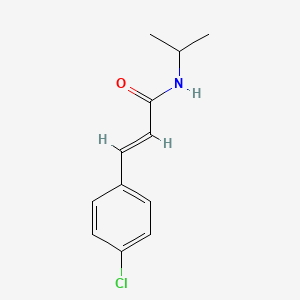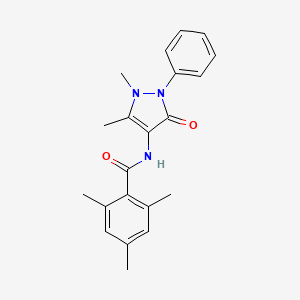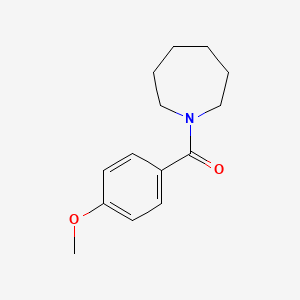
N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- A group of new piperazines, including compounds similar to N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine, were synthesized and their cardiotropic activity was compared with previously studied compounds (G. Mokrov et al., 2019).
Molecular Structure Analysis
- The molecular structure of related compounds, including piperazine derivatives, has been studied, revealing various conformations and interactions, which are critical for understanding their biological activities and chemical properties (V. Nesterov, 2004).
Chemical Reactions and Properties
- Research has shown that N-(4-methoxybenzyl) groups on piperazinediones, which are structurally related to N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine, can be oxidatively removed under certain conditions, demonstrating the compound's reactivity and potential for chemical modifications (M. Yamaura et al., 1985).
Physical Properties Analysis
- The physical properties of similar piperazine compounds have been investigated, including their conformations and how they change in different solvents. These studies are essential for understanding the stability and solubility of these compounds (J. Elix et al., 1986).
Chemical Properties Analysis
- The chemical properties of N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine and related compounds are influenced by their molecular structure and reactivity. Studies have shown that these compounds can undergo various reactions, leading to the formation of new derivatives with different biological activities (A. Blokhin et al., 1990).
Applications De Recherche Scientifique
Oxidative Removal and Synthetic Applications
The oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate under mild conditions showcases the chemical versatility of related compounds. This process, demonstrated in model compounds with several functional groups, highlights the potential for synthetic modifications in drug development and organic synthesis (Yamaura et al., 1985).
Bioactivity and Pharmacological Potential
New phenolic Mannich bases with piperazines, including N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine derivatives, have been synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Compounds in this category have shown potential for further evaluation as leading compounds in drug discovery (Gul et al., 2019).
Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives, including those related to N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine, and their evaluation for antimicrobial activities highlights their potential use in addressing microbial resistance issues. Some of these compounds have shown good or moderate activities against test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).
Cardiotropic Activity
Research on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has explored the relationship between the structure of triazaalkane linkers and cardiotropic activity. This research indicates the potential of N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine and related compounds in developing treatments for cardiac arrhythmias (Mokrov et al., 2019).
Inhibitory Activity Toward Enzymes and Receptors
Compounds synthesized from 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5) and their vasorelaxant activity. These findings suggest the role of N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine derivatives in developing treatments for conditions associated with PDE5 activity (Watanabe et al., 2000).
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)14-11-12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEMZYLXBHGTJJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)


![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)
![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)
![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)


![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)
![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)